1-(6-Bromopyridin-3-yl)ethanol

Description

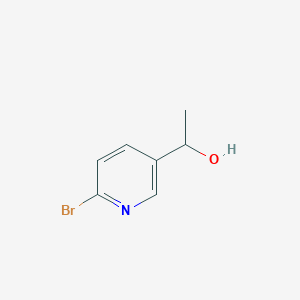

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOJZKXYIAXLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(6-Bromopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(6-Bromopyridin-3-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. This document details its physicochemical characteristics, synthesis, and analytical protocols, and explores its potential applications in drug discovery.

Core Chemical and Physical Properties

This compound is a brominated pyridine derivative with the chemical formula C7H8BrNO.[1] Its structure, featuring a chiral center at the ethanol group, makes it a valuable building block in stereospecific synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H8BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 139042-62-9 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Predicted Boiling Point | 311.8 ± 27.0 °C | [4] |

| Predicted Density | 1.555 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 13.36 ± 0.20 | [4] |

Note: The boiling point, density, and pKa values are predicted and may vary from experimentally determined values.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of 1-(6-bromopyridin-3-yl)ethan-1-one.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the following steps:

Materials:

-

1-(6-bromopyridin-3-yl)ethan-1-one

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1-(6-bromopyridin-3-yl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add water to the solution.

-

Slowly add sodium borohydride (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound.

Experimental Protocol: NMR Spectroscopy

3.1.1. Sample Preparation [6][7][8]

-

For ¹H NMR: Accurately weigh 5-10 mg of this compound.

-

For ¹³C NMR: Accurately weigh 20-30 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

-

Securely cap the NMR tube.

3.1.2. ¹H NMR Data Acquisition Parameters (General for a 400 MHz spectrometer) [6]

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

3.1.3. ¹³C NMR Data Acquisition Parameters (General for a 400 MHz spectrometer) [6]

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 160 ppm.

-

Temperature: 298 K.

Role in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Bromopyridine derivatives are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules.[9]

The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. The ethanol group provides a handle for derivatization and can influence the pharmacokinetic properties of the final compounds.

Potential Signaling Pathway Interactions

The broader class of pyridine-containing compounds has been shown to interact with a variety of signaling pathways implicated in diseases such as cancer and neurological disorders.[10] For instance, ethanol itself can modulate intracellular signaling cascades involving protein kinases like PKA and PKC, as well as receptor tyrosine kinases.[11][12] While it is not confirmed for this specific molecule, the ethanol moiety of this compound could potentially interact with similar pathways.

Caption: Potential interaction of derivatives with biological pathways.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined chemical properties and synthetic accessibility make it a valuable tool for researchers. Further investigation into its specific biological activities and interactions with cellular signaling pathways is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid in these future research endeavors.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. r-nmr.eu [r-nmr.eu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. chembk.com [chembk.com]

- 5. pill.bid - Solubility Table [pill.bid]

- 6. benchchem.com [benchchem.com]

- 7. ou.edu [ou.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(6-Bromopyridin-3-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-3-yl)ethanol (CAS No. 139042-62-9), a key building block in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a versatile intermediate in the development of novel therapeutics, particularly kinase inhibitors. The strategic positioning of the bromo and ethanol functionalities on the pyridine scaffold allows for diverse chemical modifications, making it a valuable tool for structure-activity relationship (SAR) studies. This guide aims to be a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is a brominated pyridine derivative that serves as a valuable chiral synthon and chemical building block in organic synthesis and medicinal chemistry research.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139042-62-9 | |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | Colorless to light-colored solid | [4] |

| Boiling Point | 311.8±27.0 °C (Predicted) | [4] |

| Density | 1.555±0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.36±0.20 (Predicted) | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-acetylpyridine. The first step involves the bromination of 3-acetylpyridine to yield 1-(6-bromopyridin-3-yl)ethanone, which is subsequently reduced to the target ethanol derivative.

Experimental Protocol: Synthesis of 1-(6-bromopyridin-3-yl)ethanone

This protocol is adapted from general methods for the bromination of acetylpyridines.

Materials and Reagents:

-

3-Acetylpyridine

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine in acetic acid.

-

To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench any excess bromine by adding sodium thiosulfate solution until the color disappears.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude 1-(6-bromopyridin-3-yl)ethanone by silica gel column chromatography.

Experimental Protocol: Reduction to this compound

This protocol is adapted from the reduction of a similar bromopyridinyl ethanone derivative.

Materials and Reagents:

-

1-(6-bromopyridin-3-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(6-bromopyridin-3-yl)ethanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery, primarily as an intermediate for the synthesis of kinase inhibitors. The pyridine ring is a well-established pharmacophore that can mimic the adenine region of ATP, while the bromo substituent provides a handle for introducing diversity through cross-coupling reactions.

Role as a Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The 6-bromopyridine core of the title compound can be readily modified to interact with the ATP-binding site of various kinases.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space and optimization of inhibitor potency and selectivity. The ethanol group at the 3-position can serve as a crucial hydrogen bond donor or be further functionalized to enhance binding affinity and pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the palladium catalyst and the solvent system.

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Hypothetical Biological Activity

While specific biological data for derivatives of this compound are not extensively reported, the table below presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from a similar bromopyridine scaffold to illustrate a potential structure-activity relationship.

| Compound ID | R-group (at 6-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |

| 1a | Phenyl | 150 | 800 |

| 1b | 4-Fluorophenyl | 85 | 450 |

| 1c | 4-Methoxyphenyl | 120 | 750 |

| 1d | Thiophen-2-yl | 60 | 300 |

Signaling Pathway Context

Kinase inhibitors derived from this compound could potentially modulate key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway.

Safety Information

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for the development of novel kinase inhibitors. Its synthetic accessibility and the reactivity of its bromo and ethanol functionalities provide a robust platform for the generation of diverse compound libraries for drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this important chemical intermediate.

References

- 1. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(6-Bromopyridin-3-yl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. The primary focus of this document is the reduction of 6-bromo-3-acetylpyridine, a common and efficient synthetic route. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow to aid in the successful synthesis and characterization of the target compound.

Reaction Scheme

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 6-bromo-3-acetylpyridine, using a mild reducing agent such as sodium borohydride.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 6-Bromo-3-acetylpyridine | C₇H₆BrNO | 200.03 | Off-white to yellow solid | 139042-59-4 |

| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | 16940-66-2 |

| This compound | C₇H₈BrNO | 202.05 | Not specified | 139042-62-9 |

Reaction Conditions and Yield

| Parameter | Value |

| Starting Material | 6-bromo-3-acetylpyridine (3.0 mmol, 0.60 g) |

| Reducing Agent | Sodium borohydride (6.0 mmol, 0.23 g) |

| Solvent | Ethanol (10 mL) and Water (4 mL) |

| Reaction Time | 30 minutes |

| Reaction Temperature | Room temperature |

| Reported Yield | Not explicitly stated in the cited literature |

Spectroscopic Data for this compound

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | Description |

| 8.35 | d, J = 2.4 Hz, 1H |

| 7.61 | dd, J = 2.4, 7.8 Hz, 1H |

| 7.47 | d, J = 7.8 Hz, 1H |

| 4.94 | m, 1H |

| 2.04 | s, 1H |

| 1.51 | d, J = 6.3 Hz, 3H |

Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of this compound.[1]

Materials and Equipment:

-

6-bromo-3-acetylpyridine

-

Sodium borohydride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 0.60 g (3.0 mmol) of 3-acetyl-6-bromopyridine in 10 mL of ethanol.

-

Addition of Reducing Agent: To the ethanol solution, add 4 mL of water followed by the portion-wise addition of 0.23 g (6.0 mmol) of sodium borohydride with stirring.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous residue, add water and extract the product with ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 1-(6-Bromopyridin-3-yl)ethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the fundamental physicochemical properties of the organic compound 1-(6-Bromopyridin-3-yl)ethanol. Key identifiers, including its molecular formula and molecular weight, are presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analysis, and drug discovery, where accurate molecular data is paramount for experimental design and interpretation.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Table 1: Key Molecular Identifiers

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| CAS Number | 139042-62-9 | [1][3] |

Experimental Protocols for Property Determination

The determination of the molecular formula and weight of a novel or known compound like this compound relies on standard, validated analytical techniques. The following protocols outline the methodologies typically employed.

Mass Spectrometry for Molecular Weight and Formula Verification

Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern, which confirms the molecular weight and provides evidence for the elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.

-

Analysis: The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is measured.

-

Data Interpretation: The monoisotopic mass is determined to several decimal places. This high-resolution mass is used to calculate the most probable elemental formula using specialized software. The presence of a bromine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by approximately 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The measured molecular weight of 202.05 g/mol corresponds to the average isotopic mass.[2]

Elemental Analysis for Formula Confirmation

Objective: To independently determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound, providing empirical formula validation.

Methodology:

-

Sample Preparation: A precisely weighed, high-purity sample of this compound is required.

-

Instrumentation: A CHN Elemental Analyzer is used.

-

Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Detection: The resulting gases are separated by gas chromatography and quantified using thermal conductivity or infrared detectors.

-

Calculation: The mass percentages of C, H, and N are calculated. These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula (C₇H₈BrNO) to confirm its accuracy.

Visualization of Data Relationships

To illustrate the direct logical connections between the compound's identity and its core properties, the following diagram is provided.

References

Spectroscopic Profile of 1-(6-Bromopyridin-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthon and chemical building block, 1-(6-Bromopyridin-3-yl)ethanol. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.35 | d | 2.4 | 1H | H-2 (Pyridyl) |

| 7.61 | dd | 8.4, 2.4 | 1H | H-4 (Pyridyl) |

| 7.47 | d | 8.4 | 1H | H-5 (Pyridyl) |

| 4.94 | q | 6.4 | 1H | CH-OH |

| 2.04 | s | 1H | OH | |

| 1.51 | d | 6.4 | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~159 | C-6 (Pyridyl) |

| ~148 | C-2 (Pyridyl) |

| ~140 | C-3 (Pyridyl) |

| ~128 | C-5 (Pyridyl) |

| ~121 | C-4 (Pyridyl) |

| ~68 | CH-OH |

| ~25 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 186/188 | [M-CH₃]⁺ | Loss of a methyl group. |

| 158/160 | [M-C₂H₄O]⁺ | Loss of acetaldehyde. |

| 157/159 | [M-C₂H₅O]⁺ | Loss of an ethoxy radical. |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment. |

Note: The presence of bromine results in isotopic peaks with a mass difference of 2 Da and approximately equal intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1590-1570 | Strong | C=N stretch (pyridine ring) |

| 1470-1430 | Strong | C=C stretch (pyridine ring) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| 850-800 | Strong | C-H out-of-plane bend (substituted pyridine) |

| 600-500 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural identification of this compound.

A Guide to 1-(6-Bromopyridin-3-yl)ethanol: A Versatile Synthetic Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. 1-(6-Bromopyridin-3-yl)ethanol has emerged as a particularly valuable synthon, offering a unique combination of reactive sites that empower chemists to explore diverse chemical space. This technical guide provides an in-depth analysis of its properties, synthesis, and, most critically, its application in pivotal synthetic transformations. We will explore the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and provide field-proven protocols, positioning this document as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a bromine atom at the 6-position and a 1-hydroxyethyl group at the 3-position. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis.[1]

-

The Pyridine Core: The pyridine motif is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

-

The Bromine Handle: The C-Br bond at a position electronically activated by the pyridine nitrogen serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents.

-

The Chiral Secondary Alcohol: The ethanol substituent provides a chiral center and a nucleophilic hydroxyl group.[1] This site can be oxidized to a ketone, providing another point for modification, or it can be used to introduce new linkages through etherification or esterification. The chirality is of particular interest for developing stereospecific therapeutics.[1]

This guide will dissect the key reactions that make this building block a powerful tool for accelerating drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental to its effective use in synthesis.

| Property | Value |

| CAS Number | 139042-62-9 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton of the ethanol group will be a quartet coupled to the methyl protons, and the hydroxyl proton will be a broad singlet. The methyl group will appear as a doublet.

-

¹³C NMR: Signals for the five distinct pyridine carbons and the two carbons of the ethanol side chain will be observed. The carbon bearing the bromine atom will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks at m/z 201 and 203.

Synthesis of the Building Block

This compound is typically synthesized via the reduction of the corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone (also known as 5-acetyl-2-bromopyridine).

Figure 1: General synthesis of this compound.

This reduction is a standard, high-yielding transformation commonly achieved with sodium borohydride in an alcoholic solvent like methanol or ethanol. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the C-Br bond or the pyridine ring.

Key Synthetic Transformations and Methodologies

The true synthetic power of this compound is realized through the selective manipulation of its two primary functional handles. The following sections detail the most critical transformations, explaining the rationale behind the chosen conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(6)-Br bond is the primary site for building molecular complexity. Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation due to their high efficiency and functional group tolerance.[2]

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or vinyl-substituted pyridine systems by coupling the bromopyridine with an organoboron reagent.[3][4]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is critical for activating the boronic acid to facilitate transmetalation.[5]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

-

Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expertise & Causality:

-

Ligand Choice (SPhos): The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction.[6] Bulky, electron-rich phosphine ligands like SPhos or XPhos are chosen because they promote the crucial oxidative addition step and stabilize the active Pd(0) species, overcoming potential catalyst inhibition.[6]

-

Base (K₃PO₄): K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of base-sensitive functional groups.

-

Solvent System: A dioxane/water mixture is commonly used to ensure solubility of both the organic starting materials and the inorganic base. Degassing is non-negotiable to prevent oxidative degradation of the catalyst.

The Buchwald-Hartwig amination is a powerful method for synthesizing N-aryl pyridines, a motif of high interest in pharmaceuticals.[2][7] This reaction couples the bromopyridine with a primary or secondary amine.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.[2][8]

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

This representative protocol details the amination of this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

Xantphos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene or Dioxane, degassed

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of argon, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a dry Schlenk flask.

-

Reagent Addition: Add this compound and the degassed solvent. Stir for a few minutes to allow for pre-catalyst formation.

-

Amine Addition: Add the amine coupling partner via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Expertise & Causality:

-

Catalyst System (Pd₂(dba)₃/Xantphos): This combination is highly effective for a broad range of amines. Xantphos is a bidentate ligand with a large bite angle, which is known to facilitate the reductive elimination step, often the rate-limiting step in the cycle.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[9] Weaker bases are generally insufficient for this transformation.

-

Anhydrous Conditions: NaOtBu is highly sensitive to moisture. Rigorously dry solvents and an inert atmosphere are essential for reproducibility and high yields.

Oxidation of the Secondary Alcohol

Transforming the secondary alcohol into a ketone (1-(6-bromopyridin-3-yl)ethanone) opens up a new avenue for synthetic diversification, such as reductive amination or Wittig reactions.

Figure 4: Oxidation to the corresponding ketone.

Protocol Rationale: Mild oxidation conditions are necessary to avoid over-oxidation or side reactions with the sensitive pyridine ring. Reagents like Dess-Martin periodinane (DMP) in dichloromethane (DCM) or pyridinium chlorochromate (PCC) are excellent choices. They are selective for the conversion of secondary alcohols to ketones under neutral or slightly acidic conditions at room temperature, preserving the integrity of the bromopyridine core.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of novel molecular architectures. Its dual reactivity—a palladium-addressable bromine atom and a modifiable chiral alcohol—provides chemists with a reliable and versatile platform for late-stage functionalization and library synthesis. The methodologies and insights presented in this guide underscore its importance and provide a practical framework for its application in advancing the frontiers of medicinal chemistry and drug discovery.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Bromo-2-pyridinyl)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Melville, J. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). (1r)-1-(6-bromopyridin-3-yl)ethan-1-ol hydrochloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. This compound||RUO [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 1-(6-Bromopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and purification of 1-(6-Bromopyridin-3-yl)ethanol (CAS No. 139042-62-9). This versatile brominated pyridine derivative serves as a key building block in medicinal chemistry and drug discovery programs.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 98% or higher. Researchers can procure this compound from vendors such as BLDpharm, ChemicalBook, and Hebei Summedchem Co., Ltd.[1][2][3] Pricing and packaging sizes vary by supplier.

Physicochemical and Analytical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 139042-62-9 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Purity/Specification | Typically ≥ 98% | [3] |

| Predicted Boiling Point | 311.8 ± 27.0 °C | [4] |

| Predicted Density | 1.555 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 6-bromo-3-acetylpyridine. A detailed experimental protocol for this transformation is provided below, followed by general guidelines for purification.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 6-bromo-3-acetylpyridine using sodium borohydride.

Materials:

-

6-bromo-3-acetylpyridine

-

Ethanol

-

Water

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [5]

-

To a solution of 3-acetyl-6-bromopyridine (1.0 equivalent) in ethanol (approximately 3.3 mL per mmol of ketone), add water (approximately 1.3 mL per mmol of ketone).

-

To this stirred solution, add sodium borohydride (2.0 equivalents) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

After the reaction is complete, concentrate the reaction solution under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This procedure has been reported to yield this compound as a light yellow oil with a yield of 97%.[5]

Purification Methodologies

The crude this compound can be purified using standard laboratory techniques such as column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes is a common starting point for the purification of polar aromatic compounds.[6] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Recrystallization:

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for pyridine derivatives include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[7] Small-scale solubility tests should be performed to identify the optimal solvent or solvent pair.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Stability and Storage Conditions of 1-(6-Bromopyridin-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 1-(6-Bromopyridin-3-yl)ethanol based on general chemical principles and data for structurally related compounds. As of the date of this publication, specific, peer-reviewed stability studies and degradation pathways for this compound are not extensively available in the public domain. The information herein is intended to guide researchers in handling, storing, and designing stability studies for this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical factor that can influence the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding the factors that affect its stability and the appropriate storage conditions is paramount for ensuring its quality and integrity throughout the research and drug development process. This guide summarizes the recommended storage conditions, discusses potential degradation pathways based on its chemical structure, and provides a general experimental protocol for conducting forced degradation studies.

Recommended Storage and Handling

Proper storage is the most effective way to ensure the long-term stability of this compound. The following conditions are recommended based on information from suppliers and general knowledge of similar brominated heterocyclic compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or Cool, dry place | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, chemically resistant container (e.g., amber glass) | To prevent exposure to moisture and light, and to avoid reaction with the container material. |

| Light | Store in the dark or in a light-resistant container | To prevent photolytic degradation. |

For handling, it is advised to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a bromopyridine ring and a secondary alcohol functional group, several degradation pathways can be postulated. These include oxidation, dehydration, and reactions involving the bromine atom.

Oxidation of the Secondary Alcohol

The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone. This is a common degradation pathway for secondary alcohols.[1][2]

Figure 1: Proposed oxidation pathway of this compound.

Dehydration of the Secondary Alcohol

Under acidic or thermal stress, secondary alcohols can undergo dehydration to form an alkene.[3][4] In this case, the product would be 6-bromo-3-vinylpyridine.

Figure 2: Proposed dehydration pathway of this compound.

Reactions Involving the Bromopyridine Ring

The bromopyridine ring itself can be subject to degradation, particularly under harsh conditions. Potential reactions include:

-

Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, which can be promoted by certain catalysts or reducing agents.[5]

-

Hydrolysis: Under strong acidic or basic conditions, the bromine atom could potentially be displaced by a hydroxyl group, although this is generally less common for aryl halides.

Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7] The following is a general protocol that can be adapted for this compound.

Figure 3: General workflow for a forced degradation study.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Phosphate buffer components

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

pH meter

-

Analytical balance

-

Oven

-

Photostability chamber

Stress Conditions

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., ACN or MeOH) and add 0.1 M HCl. Heat at 70°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 70°C and collect samples at various time points. Neutralize samples before analysis. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature in the dark and collect samples at various time points. |

| Thermal Degradation | Store the solid compound in an oven at 80°C. Collect samples at various time points. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |

Analytical Method

A stability-indicating HPLC method needs to be developed and validated. A reverse-phase HPLC method is generally suitable for this type of compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method must be able to separate the parent compound from all significant degradation products.

Data Analysis

-

Quantification: Calculate the percentage of degradation for each stress condition.

-

Peak Purity: Use the DAD to assess the peak purity of the parent compound and ensure no co-eluting peaks.

-

Identification of Degradants: Use LC-MS to determine the mass of the degradation products and propose their structures. Further structural elucidation may require isolation and characterization by techniques such as NMR.

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

Conclusion

While specific stability data for this compound is limited, by understanding its chemical structure and applying general principles of chemical stability, researchers can take appropriate measures to ensure its quality. The recommended storage conditions should be strictly followed. For critical applications, it is highly recommended to perform a forced degradation study as outlined in this guide to establish the intrinsic stability of the compound and to develop a validated stability-indicating analytical method. This will provide a comprehensive understanding of its degradation profile and ensure the reliability of research and development outcomes.

References

- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-(6-Bromopyridin-3-yl)ethanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Within this class of compounds, 1-(6-Bromopyridin-3-yl)ethanol emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. Its unique bifunctional nature, possessing both a reactive bromopyridine core amenable to a variety of cross-coupling reactions and a secondary alcohol for further derivatization, offers a powerful platform for generating diverse molecular libraries. This technical guide elucidates the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a versatile intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed experimental protocols for key transformations and illustrative quantitative data for analogous compounds are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 6-Bromopyridin-3-yl Scaffold

The 6-bromopyridin-3-yl moiety is a privileged scaffold in drug discovery. The pyridine ring itself is a bioisostere of a phenyl group but with the added advantage of a nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.[1][2] The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets. The substituent at the 3-position, in this case, the 1-hydroxyethyl group, provides an additional point for diversification and can itself participate in crucial interactions within a protein's binding site.

Potential Therapeutic Applications

Based on the extensive body of research surrounding bromopyridine derivatives, this compound is a promising starting material for the development of a range of therapeutic agents, most notably kinase inhibitors.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, often mimicking the adenine region of ATP to bind to the kinase hinge region.[3] The 6-bromopyridin-3-yl core of this compound can be elaborated to generate potent and selective kinase inhibitors.

Table 1: In Vitro Activity of Selected Kinase Inhibitors Derived from Aminopyridine Scaffolds [3]

| Kinase Target | Scaffold/Derivative | IC50 (nM) |

| JNK1 | Aminopyrimidine-based | 25 |

| JNK2 | Aminopyrimidine-based | 12 |

| JNK3 | Aminopyrazole-based | <40 |

| p38α | Biphenyl amide | 11 |

| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |

| VRK1 | Aminopyridine-based | 150 |

| PrkA | Imidazopyridine aminofurazan | 840 |

The synthesis of such inhibitors would typically involve a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring, followed by modification of the ethanol side chain.

Modulators of G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[1] The pyridine motif is also found in numerous GPCR modulators. The ability to introduce diverse substituents on the 6-bromopyridine core of this compound allows for the fine-tuning of interactions with the complex binding pockets of GPCRs, potentially leading to the discovery of novel agonists, antagonists, or allosteric modulators.[6]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound is centered around the reactivity of its two key functional groups: the bromo-pyridine and the secondary alcohol.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position

The bromine atom on the pyridine ring is readily displaced using a variety of palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Derivatization of the Secondary Alcohol

The secondary alcohol at the 3-position offers a versatile point for further modification to enhance potency, selectivity, and pharmacokinetic properties.

The formation of an ether linkage can introduce a variety of substituents and modulate the compound's lipophilicity.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq.) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Esterification can be used to introduce a variety of acyl groups.

Experimental Protocol: General Procedure for Fischer Esterification [7][8]

-

Dissolve this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in a suitable alcohol solvent (or the carboxylic acid itself if it is a liquid).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a weak base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the product by column chromatography.

The hydroxyl group can be converted into a good leaving group and substituted with other functionalities.

Experimental Protocol: Conversion of Alcohol to Alkyl Halide [4][5][9]

-

To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add pyridine (1.2 eq.).

-

Slowly add thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing Synthetic Pathways and Biological Logic

The following diagrams, created using the DOT language, illustrate the key synthetic pathways and a representative signaling pathway where derivatives of this compound could act as inhibitors.

Caption: Synthetic pathways from this compound.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its amenability to a wide range of well-established synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and derivatization of the secondary alcohol, provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of the broader class of bromopyridine derivatives, especially in the development of kinase inhibitors, strongly suggests that this compound is a promising starting point for the discovery of new and effective treatments for a variety of diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry.

References

- 1. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety and Handling of 1-(6-Bromopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(6-Bromopyridin-3-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. The information presented herein is crucial for ensuring safe laboratory practices and minimizing risks associated with the handling, storage, and disposal of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams for workflows and logical relationships to enhance understanding and adherence to safety procedures.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, the following table summarizes available data and computed properties for the compound and its isomers. This information is critical for understanding its physical behavior and potential hazards.

| Property | This compound | 1-(6-Bromopyridin-2-yl)ethanol (Isomer) | 2-(6-Bromopyridin-2-yl)ethanol (Isomer) |

| CAS Number | 139042-62-9 | 139163-56-7 | 955370-07-7 |

| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol | 202.05 g/mol | 202.05 g/mol |

| Boiling Point | Not available | Not available | 292.0±25.0 °C at 760 mmHg |

| Flash Point | Not available | Not available | 130.4±23.2 °C |

| Density | Not available | Not available | 1.6±0.1 g/cm³ |

Hazard Identification and Safety Precautions

Based on data from Safety Data Sheets (SDS) for closely related bromopyridine derivatives, this compound is anticipated to present the following hazards. Researchers must handle this compound with appropriate caution.

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P319 | Get medical help if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling, Storage, and Disposal

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

Storage

-

Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Recommended storage temperature is 2-8°C in an inert atmosphere.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

Disposal

-

Waste Treatment Methods: Dispose of this material and its container as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material. Do not allow product to reach sewage system.

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound via the reduction of 6-bromo-3-acetylpyridine. This procedure should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

6-bromo-3-acetylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-3-acetylpyridine (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and synthesis of this compound.

Caption: General workflow for the safe handling of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

To date, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. As a bromopyridine derivative, it is a versatile intermediate used in the synthesis of more complex molecules for drug discovery and agrochemical research.[3] Further research is required to elucidate its pharmacological and toxicological profiles.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound and adhere to all institutional and governmental safety regulations. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care by trained professionals.

References

Solubility of 1-(6-Bromopyridin-3-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(6-Bromopyridin-3-yl)ethanol is a functionalized pyridine derivative. The presence of the bromine atom and the hydroxyl group makes it a versatile building block in organic synthesis. Understanding its solubility behavior in various organic solvents is paramount for optimizing synthetic routes, developing purification strategies such as crystallization, and for the formulation of active pharmaceutical ingredients (APIs). The polarity of the molecule, influenced by the pyridine ring, the bromo substituent, and the ethanol side chain, suggests a varied solubility profile across different classes of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The lack of published data highlights a research gap for this particular compound. To address this, a generalized yet detailed experimental protocol for determining solubility is provided in the subsequent section. This protocol can be adapted by researchers to generate reliable and reproducible solubility data for this compound in a variety of organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Methanol | 32.04 | 5.1 | Data not available |

| Ethanol | 46.07 | 4.3 | Data not available |

| Isopropanol | 60.10 | 3.9 | Data not available |

| Acetone | 58.08 | 5.1 | Data not available |

| Ethyl Acetate | 88.11 | 4.4 | Data not available |

| Dichloromethane | 84.93 | 3.1 | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 6.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | Data not available |

| Acetonitrile | 41.05 | 5.8 | Data not available |

| Toluene | 92.14 | 2.4 | Data not available |

| Heptane | 100.21 | 0.1 | Data not available |

Experimental Protocol for Solubility Determination

The following protocol describes the gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature. This method is widely used for its simplicity and accuracy.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed vial.

-